molecular formula C16H16F2N2O2 B5709092 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B5709092
M. Wt: 306.31 g/mol
InChI Key: GZBBZVCNEIXTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups attached to a urea backbone

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with 2-(4-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with similar compounds such as:

    2,4-Difluorophenylurea: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    4-Methoxyphenylurea: Lacks the difluorophenyl group, leading to variations in reactivity and applications.

    2,4-Difluorobenzylamine: Contains a benzylamine group instead of a urea group, affecting its chemical behavior and uses.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBBZVCNEIXTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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